1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(methylthio)-
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Overview
Description
1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(methylthio)- is an organic compound with a heterocyclic core. It is known for its unique structure and reactivity, making it a valuable compound in various chemical reactions and applications. This compound is also referred to as methyl Meldrum’s acid due to its structural similarity to Meldrum’s acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(methylthio)- typically involves the reaction of malonic acid derivatives with acetone in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through a condensation mechanism, forming the dioxane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(methylthio)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antifibrotic agents.
Industry: The compound is used in the production of polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(methylthio)- involves the formation of reactive intermediates that can interact with various molecular targets. The compound can lose a hydrogen ion from the methylene group, creating a reactive anion that can participate in further chemical reactions. This reactivity is crucial for its role in organic synthesis and its biological applications .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-dimethyl-1,3-dioxane-4,6-dione, known for its high acidity and reactivity in organic synthesis.
Dimedone: 5,5-dimethyl-1,3-cyclohexanedione, used in similar applications but with different reactivity profiles.
Barbituric Acid: 2,4,6-trioxohexahydropyrimidine, known for its use in the synthesis of barbiturates.
Uniqueness
1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(methylthio)- is unique due to its methylthio group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
62679-22-5 |
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Molecular Formula |
C8H12O4S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
2,2,5-trimethyl-5-methylsulfanyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C8H12O4S/c1-7(2)11-5(9)8(3,13-4)6(10)12-7/h1-4H3 |
InChI Key |
AYMWRVLZJRGJSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)(C)SC)C |
Origin of Product |
United States |
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